3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL
Overview
Description
3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL, also known as MNI-137, is a synthetic compound that belongs to the family of isoxazoles. It has gained significant attention in recent years due to its potential applications in scientific research. MNI-137 is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes.
Scientific Research Applications
Rearrangements and Synthesis
Rearrangements in Tetrahydroimidazo Isoxazolines : A study by Coşkun and Çetin (2009) explored the rearrangements in tetrahydroimidazo[1,5-b]isoxazole-2,3-dicarboxylates, leading to the formation of pyrrolo[1,2-e]imidazol-6-ols, which are precursors of 2,5-dihydro-1H-pyrrole derivatives. This research highlights the chemical transformations involving isoxazoline structures similar to 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL (Coşkun & Çetin, 2009).
Antiproliferative Activities of Estra-17-ol Hybrids : Kiss et al. (2019) synthesized various estra-1,3,5(10)-trien-17-ol hybrids with 3-methoxy and 3-benzyloxy groups. They evaluated the antiproliferative activities of these compounds, highlighting the potential biomedical applications of similar methoxy-substituted isoxazoline derivatives (Kiss et al., 2019).
Crystallographic Studies : Brancatelli et al. (2011) conducted crystallographic and theoretical studies on arylidene-isoxazolone compounds. Their research provides insight into the structural aspects of isoxazoline compounds, which is relevant for understanding the properties of 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL (Brancatelli et al., 2011).
Photochemical and Biological Applications
Optical Investigations : Alamro et al. (2021) explored the optical properties of liquid crystalline materials related to 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL. Their study highlights the potential of these materials in solar energy applications (Alamro et al., 2021).
Antimicrobial Studies : Bhosle et al. (2012) synthesized pyrazolines and isoxazolines with thiazolyl and etheral pharmacophores. The antimicrobial activities of these compounds underscore the potential medical applications of similar isoxazoline derivatives (Bhosle et al., 2012).
Tubulin Polymerization Inhibition : Minegishi et al. (2015) identified a compound with a structure akin to 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL as a tubulin polymerization inhibitor, indicating potential in cancer therapy (Minegishi et al., 2015).
properties
IUPAC Name |
3-(4-methoxyphenyl)-1,2-benzoxazol-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-17-11-5-2-9(3-6-11)14-12-7-4-10(16)8-13(12)18-15-14/h2-8,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNUGYGHEHFFLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC3=C2C=CC(=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50722942 | |
Record name | 3-(4-Methoxyphenyl)-1,2-benzoxazol-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50722942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL | |
CAS RN |
885273-25-6 | |
Record name | 3-(4-Methoxyphenyl)-1,2-benzoxazol-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50722942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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